molecular formula C23H39N3 B4964935 1-hexadecyl-1H-benzimidazol-2-amine

1-hexadecyl-1H-benzimidazol-2-amine

Cat. No.: B4964935
M. Wt: 357.6 g/mol
InChI Key: SEZSPQBFTIJSRB-UHFFFAOYSA-N
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Description

1-Hexadecyl-1H-benzimidazol-2-amine is a benzimidazole derivative characterized by a hexadecyl (C₁₆H₃₃) alkyl chain attached to the N1 position of the benzimidazole core and an amine group at the C2 position. The benzimidazole scaffold is known for its versatility in medicinal and materials chemistry due to its planar aromatic structure and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

1-hexadecylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22-19-16-15-18-21(22)25-23(26)24/h15-16,18-19H,2-14,17,20H2,1H3,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZSPQBFTIJSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Alkyl Chain Length : The hexadecyl chain in the target compound is longer than the dodecyl group in 1-dodecyl-1H-benzimidazol-2(3H)-one, which may increase hydrophobicity and alter self-assembly properties in surfactants .
  • Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 5-nitro-1H-benzimidazol-2-amine) exhibit lower yields (65–78%) compared to alkylated analogs, possibly due to steric or electronic challenges during synthesis .

Alkylation Strategies

  • A similar approach with hexadecyl bromide could be hypothesized for the target compound.
  • Nitro Derivatives: 5-Nitro-1H-benzimidazol-2-amine is synthesized from 4-nitro-1,2-phenylenediamine and cyanogen bromide in diglyme/water, achieving 78% yield after recrystallization .

Catalytic Systems

  • Base-Catalyzed Reactions : K₂CO₃ in acetonitrile is used for coupling 5(6)-nitro-1H-benzimidazol-2-amine with 2-chloroacetamides, yielding 65–78% products .
  • Acid-Catalyzed Reactions : Tin(II) chloride in HCl facilitates the reduction of nitro groups in benzimidazoles, as seen in the synthesis of benzimidazolamine derivatives (78% yield) .

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